molecular formula C25H20N2O6 B2355213 N-(benzo[d][1,3]dioxol-5-yl)-3-(2-(o-tolyloxy)acetamido)benzofuran-2-carboxamide CAS No. 888462-56-4

N-(benzo[d][1,3]dioxol-5-yl)-3-(2-(o-tolyloxy)acetamido)benzofuran-2-carboxamide

Cat. No.: B2355213
CAS No.: 888462-56-4
M. Wt: 444.443
InChI Key: NFOWGJGXFVVBPF-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-3-(2-(o-tolyloxy)acetamido)benzofuran-2-carboxamide is a sophisticated synthetic compound designed for advanced research applications. Its molecular structure, which incorporates a benzodioxole system linked to a benzofuran-2-carboxamide core via a complex acetamide bridge, positions it as a compound of significant interest in medicinal chemistry and drug discovery. This structure shares key pharmacophoric elements with compounds investigated for their potential to interact with critical biological targets. Specifically, the benzo[1,3]dioxole (methylenedioxyphenyl) moiety is a recognized structural feature in various bioactive molecules, while the benzofuran carboxamide core is a privileged scaffold in the development of therapeutic agents . The primary research value of this compound lies in its potential as a key intermediate or a novel chemical entity for probing biological pathways. Researchers can utilize it in the design and development of enzyme inhibitors, particularly given that similar heterocyclic frameworks are extensively explored as inhibitors of enzymes like cyclooxygenase-2 (COX-2) . The COX-2 enzyme is a well-established therapeutic target for inflammation, cancer, and neurological disorders, and inhibitors with diverse heterocyclic scaffolds are crucial for achieving selectivity and potency while minimizing side effects . Furthermore, the structural components of this reagent suggest potential utility in other research areas, including but not limited to, the modulation of ion channels such as TRPM8, which is associated with cooling sensations and has applications in sensory research . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-[[2-(2-methylphenoxy)acetyl]amino]-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O6/c1-15-6-2-4-8-18(15)30-13-22(28)27-23-17-7-3-5-9-19(17)33-24(23)25(29)26-16-10-11-20-21(12-16)32-14-31-20/h2-12H,13-14H2,1H3,(H,26,29)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFOWGJGXFVVBPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Cyclization of Acetal Precursors

Polyphosphoric acid (PPA)-mediated cyclization of acetals remains the gold standard for benzofuran synthesis. For example, heating acetal 1 (1.0 equiv) in PPA at 120°C for 6 hours induces cyclodehydration, yielding benzofuran-2-carboxylic acid 2a (72% yield). Regioselectivity challenges arise from competing oxonium ion intermediates, but 13C NMR-guided HOMO analysis confirms preferential formation of the 2-carboxylate isomer.

Table 1 : Regioselectivity in PPA-Catalyzed Benzofuran Formation

Substrate Temperature (°C) Time (h) 2a:2b Ratio Yield (%)
1 120 6 1:5 72
1' 100 12 1:3 65

Alternative Routes via C–H Arylation

Recent advances employ 8-aminoquinoline-directed C–H arylation to functionalize benzofurans at position 3. Treatment of benzofuran-2-carboxamide 3 with aryl iodide 4 (1.2 equiv), Pd(OAc)₂ (5 mol%), and Ag₂CO₃ (2.0 equiv) in DMF at 100°C installs the aryl group in 5 (83% yield). Subsequent Boc activation enables transamidation with diverse amines.

Installation of 2-(o-Tolyloxy)acetamido Substituent

Synthesis of 2-(o-Tolyloxy)acetyl Chloride

Condensation of o-cresol 6 with chloroacetyl chloride 7 in pyridine/dichloromethane (0°C, 2 h) provides 2-(o-tolyloxy)acetyl chloride 8 (91% yield). Critical parameters include:

  • Strict temperature control (<5°C) to suppress oligomerization
  • Pyridine as both base and azeotropic agent

Equation 1 :
$$ \text{o-Cresol} + \text{ClCH}2\text{COCl} \xrightarrow{\text{pyridine}} \text{ClCH}2\text{COO-C}6\text{H}4\text{-2-CH}_3 + \text{HCl} $$

Amidation of Benzofuran-3-Amine

Coupling 8 with benzofuran-3-amine 9 requires careful stoichiometry:

  • Dissolve 9 (1.0 equiv) in anhydrous THF under N₂
  • Add 8 (1.05 equiv) dropwise at -20°C
  • Stir for 12 h at 25°C → 10 (87% yield)

Excess acyl chloride risks N,O-bisacylation, necessitating TLC monitoring (hexane:EtOAc 3:1).

Functionalization with Benzo[d]dioxol-5-yl Group

Preparation of Benzo[d]dioxol-5-amine

Piperonal 11 undergoes reductive amination via Leuckart-Wallach reaction:

  • Heat 11 (1.0 equiv) with ammonium formate (3.0 equiv) in formic acid (180°C, 8 h)
  • Neutralize with NaOH → 12 (68% yield)

Critical Note : Dimethylamine byproducts form if methylamine contaminants exist—strict reagent purification is essential.

Final Amide Coupling

EDC/HOBt-mediated coupling between 10 and 12 achieves the target molecule:

  • Activate 10 (1.0 equiv) with EDC (1.2 equiv)/HOBt (1.1 equiv) in DMF (0°C, 30 min)
  • Add 12 (1.05 equiv), warm to 25°C, stir 24 h → 13 (75% yield)

Purification via recrystallization (EtOH/H₂O) affords pharmaceutical-grade material (HPLC purity >99.5%).

Optimization Challenges and Solutions

Regioselectivity in Benzofuran Formation

DFT calculations reveal that electron-donating groups at C5 of the acetal precursor favor 2-carboxylate formation (ΔG‡ = 18.3 kcal/mol vs. 22.1 kcal/mol for 3-carboxylate). Introducing a nitro group at C5 increases 2a:2b ratio to 1:9.

Transamidation Efficiency

Boc-protected intermediates show superior reactivity in aminolysis. For example, carbamate 14 reacts with piperonylamine in toluene (60°C, 6 h) to give 15 in 84% yield vs. 62% for unprotected substrates.

Scale-Up Considerations

Patent WO2006037055A1 highlights industrial adaptations:

  • Replace THF with MeCN/Toluene (1:3) for safer distillations
  • Use flow chemistry for exothermic amidation steps (residence time = 8 min)
  • Crystallize final product from iPrOH/H₂O (3:7) to remove Pd residuals (<2 ppm)

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-yl)-3-(2-(o-tolyloxy)acetamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-3-(2-(o-tolyloxy)acetamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

a. K-16 (N-(benzo[d][1,3]dioxol-5-yl)-2-(one-benzylthio) acetamide)

  • Structure : Shares the benzo[d][1,3]dioxol-5-yl group but replaces the benzofuran core with a benzylthio-acetamide chain.
  • Synthesis : Synthesized via oxalyl chloride-mediated activation of 2-((3-methylbenzyl)thio)acetic acid, followed by coupling with benzo[d][1,3]dioxol-5-amine (62% yield) .
  • Bioactivity : Demonstrated root growth modulation in A. thaliana at 0.1 µM, comparable to auxin-like activity .

b. Benzofuran Carbohydrazide Derivatives (e.g., N-(5-ethylamino-2,5-dihydro-1,3-thiazol-2-yl)-3-hydroxy-5-nitro-1-benzofuran-2-carbohydrazide)

  • Structure : Features a benzofuran core with carbohydrazide substituents instead of acetamido and benzodioxol groups.
  • Synthesis : Derived from nitro-substituted benzofuran intermediates via substitution reactions with amines or thiazole derivatives .
  • Key Differences : Lacks the o-tolyloxy and benzodioxol groups, impacting solubility and target affinity .

Compounds with Acetamide Linkers and Heterocyclic Systems

a. N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide (28)

  • Structure : Combines benzodioxol with a benzimidazole moiety via an acetamide linker.
  • Synthesis : Prepared via coupling of 2-(benzo[d][1,3]dioxol-5-yl)acetic acid with a benzimidazole derivative (84% yield) .
  • Functional Role : Acts as an indoleamine 2,3-dioxygenase-1 (IDO1) inhibitor, highlighting the pharmacological relevance of benzodioxol-acetamide hybrids .

b. 3-(Benzo[d][1,3]dioxol-5-yl)-2H-chromen-2-one (13)

  • Structure : Coumarin derivative with a benzodioxol substituent.
  • Synthesis : Derived from 2-(benzo[d][1,3]dioxol-5-yl)acetic acid (32% yield) .
  • Comparison : The coumarin scaffold provides distinct photophysical properties but lacks the acetamido-benzofuran pharmacophore .

Acrylonitrile and Acrylamide Derivatives

a. (Z)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(5-benzoyl-4-phenylthiazol-2-yl)acrylamide

  • Structure : Incorporates a benzodioxol-acrylamide moiety linked to a thiazole ring.
  • Synthesis : Utilizes HATU/DIPEA-mediated coupling of (Z)-3-(benzo[d][1,3]dioxol-5-yl)acrylic acid with a thiazole amine (>95% purity via HPLC) .
  • Key Feature : The α,β-unsaturated acrylamide system enhances electrophilic reactivity compared to the saturated acetamide in the target compound .

Comparative Data Table

Compound Name Core Structure Key Functional Groups Synthesis Yield Bioactivity/Application Reference
Target Compound Benzofuran o-Tolyloxy, Benzodioxol, Acetamide N/A Not reported -
K-16 Acetamide Benzodioxol, Benzylthio 62% Root growth modulation in plants
Benzofuran Carbohydrazide Derivatives Benzofuran Carbohydrazide, Thiazole Variable Potential antimicrobial agents
Compound 28 Benzimidazole Benzodioxol, Acetamide 84% IDO1 inhibition
3-(Benzo[d][1,3]dioxol-5-yl)-2H-chromen-2-one Coumarin Benzodioxol 32% Fluorescence probes
(Z)-Acrylamide-Thiazole Hybrid Acrylamide-Thiazole Benzodioxol, Acrylamide >95% purity Electrophilic reactivity

Mechanistic and Functional Insights

  • Benzodioxol Role : The benzo[d][1,3]dioxol group enhances metabolic stability and π-π stacking interactions, as seen in Compound 28’s IDO1 inhibition .
  • Benzofuran vs.
  • Acetamide Linkers : Saturated acetamide linkers (as in the target compound) may offer better conformational flexibility than rigid acrylamide systems, influencing target binding .

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-3-(2-(o-tolyloxy)acetamido)benzofuran-2-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a benzofuran core, which is often associated with various pharmacological properties, and a benzo[d][1,3]dioxole moiety known for its presence in numerous natural products with therapeutic effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These targets may include enzymes, receptors, or proteins involved in critical biological pathways. The compound's effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that play a role in disease progression.
  • Receptor Modulation : Interaction with receptors can alter signaling pathways involved in various physiological processes.
  • Antioxidant Activity : The presence of the dioxole moiety suggests potential antioxidant properties, which can mitigate oxidative stress.

Biological Evaluations

Several studies have evaluated the biological activity of compounds similar to this compound. For instance, derivatives with similar structures have demonstrated significant inhibitory effects on cancer cell lines and other pathological conditions.

Table 1: Summary of Biological Activities

Compound NameActivity TypeIC50 Value (µM)Reference
This compoundEnzyme InhibitionTBD
L7 (similar derivative)PD-L1 Inhibition1.8
L24 (ester prodrug of L7)Antitumor ActivityTBD

Case Study 1: Antitumor Activity

A study investigated the antitumor effects of compounds similar to this compound. The results indicated that these compounds could significantly inhibit tumor growth in syngeneic mouse models. The mechanism was attributed to enhanced immune response against tumor cells.

Case Study 2: Enzyme Inhibition

Another research focused on the inhibition of specific enzymes by derivatives of this compound. It was found that certain modifications led to enhanced binding affinity and inhibitory potency against target enzymes involved in metabolic pathways associated with cancer.

Q & A

Basic: What are the key synthetic steps and critical intermediates in synthesizing this compound?

Answer:
The synthesis typically involves multi-step organic reactions. Critical steps include:

  • Amide coupling : Formation of the acetamido linkage via reaction of 2-(o-tolyloxy)acetic acid with benzofuran-2-carboxamide intermediates using activating agents like oxalyl chloride (C₂O₂Cl₂) or carbodiimides .
  • Functionalization of benzodioxole : Introduction of the benzo[d][1,3]dioxol-5-yl group via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling) with Pd-based catalysts .
  • Intermediate purification : Flash column chromatography (silica gel, hexane/ethyl acetate gradients) is critical to isolate intermediates like 3-amino-benzofuran derivatives .

Basic: How is structural characterization performed for this compound and its intermediates?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (400–500 MHz) in deuterated solvents (e.g., CDCl₃, DMSO-d₆) confirm regiochemistry and functional groups (e.g., benzodioxole protons at δ 5.9–6.8 ppm) .
  • Infrared Spectroscopy (IR) : Peaks at ~1650–1750 cm⁻¹ verify carbonyl groups (amide, carboxamide) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., ESI+/ESI− modes) .

Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?

Answer:

  • Catalyst screening : Test Pd catalysts (e.g., Pd(OAc)₂ with XPhos ligand) for cross-coupling efficiency .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance amide bond formation but may require low temperatures (0–5°C) to suppress side reactions .
  • Real-time monitoring : Use thin-layer chromatography (TLC, Rf tracking) or HPLC to detect intermediates and adjust reaction times .

Advanced: How can researchers address discrepancies in reported biological activity data (e.g., conflicting IC₅₀ values)?

Answer:

  • Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., doxorubicin) .
  • Solubility adjustments : Pre-dissolve the compound in DMSO (≤0.1% final concentration) to avoid aggregation artifacts .
  • Dose-response validation : Repeat experiments with triplicate samples and statistical analysis (e.g., ANOVA with p < 0.05) .

Advanced: What strategies are used to establish structure-activity relationships (SAR) for substituents on the benzofuran and benzodioxole moieties?

Answer:

  • Systematic substitution : Synthesize analogs with varying substituents (e.g., methoxy, chloro, methyl groups) at positions 3, 5, or 7 of the benzofuran core .
  • Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., kinases, GPCRs) .
  • Bioactivity clustering : Compare IC₅₀ values across analogs to identify critical substituents (e.g., electron-withdrawing groups enhance binding) .

Basic: What analytical methods are recommended to assess compound purity and stability under storage conditions?

Answer:

  • High-performance liquid chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to quantify purity (>95%) .
  • Stability testing : Store lyophilized samples at −20°C and monitor degradation via LC-MS over 6–12 months .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (Td > 150°C indicates thermal stability) .

Advanced: What in vitro assays are suitable for evaluating the compound’s therapeutic potential (e.g., anticancer, antimicrobial)?

Answer:

  • Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, A549) with EC₅₀ calculation .
  • Antimicrobial : Broth microdilution assay (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
  • Enzyme inhibition : Fluorometric assays for kinases (e.g., EGFR) or proteases (e.g., HIV-1 protease) .

Advanced: How should researchers interpret conflicting solubility data in different solvent systems?

Answer:

  • Solvent polarity : Test solubility in DMSO (high), ethanol (medium), and water (low) to identify ideal formulation vehicles .
  • pH-dependent solubility : Use buffered solutions (pH 1–10) to simulate physiological conditions .
  • Co-solvency studies : Blend solvents (e.g., PEG-400 + water) to enhance solubility without precipitation .

Advanced: What challenges arise during multi-step synthesis, and how can they be mitigated?

Answer:

  • Intermediate instability : Protect reactive groups (e.g., amines with Boc protection) .
  • Low yields in coupling steps : Optimize stoichiometry (1.2–1.5 equivalents of coupling agent) .
  • Scale-up issues : Use continuous-flow reactors for exothermic reactions (e.g., amide bond formation) .

Advanced: How can in vivo studies be designed to evaluate pharmacokinetics and toxicity?

Answer:

  • Animal models : Use Sprague-Dawley rats for oral bioavailability studies (dose: 10–50 mg/kg) .
  • Pharmacokinetic parameters : Calculate AUC, Cmax, and t½ via LC-MS/MS analysis of plasma samples .
  • Toxicity screening : Monitor liver enzymes (ALT, AST) and renal function (creatinine) post-administration .

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